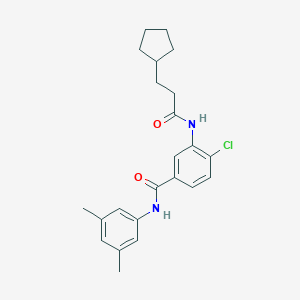
4-chloro-3-(3-cyclopentylpropanoylamino)-N-(3,5-dimethylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-3-(3-cyclopentylpropanoylamino)-N-(3,5-dimethylphenyl)benzamide, also known as CP-690,550, is a small molecule drug that has been developed for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and lupus. CP-690,550 is a selective inhibitor of Janus kinase 3 (JAK3), a protein kinase that plays a crucial role in the signaling pathways of cytokines involved in immune responses.
作用機序
4-chloro-3-(3-cyclopentylpropanoylamino)-N-(3,5-dimethylphenyl)benzamide is a selective inhibitor of JAK3, a protein kinase that is involved in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. JAK3 is expressed primarily in immune cells, and it plays a crucial role in the development and function of T cells, B cells, and natural killer cells. By inhibiting JAK3, this compound blocks the signaling pathways of these cytokines, which reduces the activation and proliferation of immune cells and the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects that are relevant to its use in the treatment of autoimmune diseases. The drug has been shown to reduce the production of pro-inflammatory cytokines such as IL-6, tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ), which are involved in the pathogenesis of rheumatoid arthritis, psoriasis, and lupus. This compound also reduces the activation and proliferation of T cells and B cells, which are responsible for the production of autoantibodies and the destruction of healthy tissue in autoimmune diseases.
実験室実験の利点と制限
4-chloro-3-(3-cyclopentylpropanoylamino)-N-(3,5-dimethylphenyl)benzamide has several advantages and limitations for lab experiments. The drug is highly selective for JAK3, which makes it a useful tool for studying the role of JAK3 in immune cell signaling and function. This compound is also effective in reducing the production of pro-inflammatory cytokines, which can be measured using various assays such as ELISA and qPCR. However, this compound has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into account when designing experiments using this compound.
将来の方向性
4-chloro-3-(3-cyclopentylpropanoylamino)-N-(3,5-dimethylphenyl)benzamide has several potential future directions for research and development. One direction is to investigate the use of this compound in combination with other drugs for the treatment of autoimmune diseases. This compound has been shown to be effective in reducing the symptoms of rheumatoid arthritis, psoriasis, and lupus, but it may be more effective in combination with other drugs that target different signaling pathways involved in these diseases. Another direction is to investigate the use of this compound in other autoimmune diseases such as multiple sclerosis, Crohn's disease, and type 1 diabetes. This compound has shown promise in animal models of these diseases, and further research is needed to determine its potential efficacy in humans. Finally, future research could focus on the development of new JAK3 inhibitors that are more potent and selective than this compound, which could lead to the development of more effective treatments for autoimmune diseases.
合成法
The synthesis of 4-chloro-3-(3-cyclopentylpropanoylamino)-N-(3,5-dimethylphenyl)benzamide involves several steps, including the preparation of the starting materials, the coupling of the amine and the acid, and the final purification of the product. The synthesis method has been described in detail in several research papers, and it involves the use of various reagents and solvents. The yield of the synthesis process is typically around 30-40%, and the purity of the final product is usually over 95%.
科学的研究の応用
4-chloro-3-(3-cyclopentylpropanoylamino)-N-(3,5-dimethylphenyl)benzamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of autoimmune diseases. The drug has shown promising results in animal models of rheumatoid arthritis, psoriasis, and lupus, and it has also been tested in humans with these conditions. In clinical trials, this compound has been shown to reduce the symptoms of rheumatoid arthritis and improve joint function in patients who did not respond to other treatments. The drug has also been shown to be effective in the treatment of psoriasis and lupus.
特性
分子式 |
C23H27ClN2O2 |
|---|---|
分子量 |
398.9 g/mol |
IUPAC名 |
4-chloro-3-(3-cyclopentylpropanoylamino)-N-(3,5-dimethylphenyl)benzamide |
InChI |
InChI=1S/C23H27ClN2O2/c1-15-11-16(2)13-19(12-15)25-23(28)18-8-9-20(24)21(14-18)26-22(27)10-7-17-5-3-4-6-17/h8-9,11-14,17H,3-7,10H2,1-2H3,(H,25,28)(H,26,27) |
InChIキー |
AIWAPZCPUMFBSS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)CCC3CCCC3)C |
正規SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)CCC3CCCC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-fluorophenyl)-2-{[2-(4-isobutylphenyl)propanoyl]amino}benzamide](/img/structure/B309261.png)
![N-(2-chlorophenyl)-4-{[2-(4-isobutylphenyl)propanoyl]amino}benzamide](/img/structure/B309264.png)
![4-chloro-N-(2-ethoxyphenyl)-3-{[2-(4-isobutylphenyl)propanoyl]amino}benzamide](/img/structure/B309265.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-{[2-(4-isobutylphenyl)propanoyl]amino}benzamide](/img/structure/B309266.png)
![2,4-dichloro-N-{3-[(4-methoxyanilino)carbonyl]phenyl}benzamide](/img/structure/B309268.png)

![Ethyl 5-[(2,4-dichlorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309271.png)
![2,4-dichloro-N-[3-(3-toluidinocarbonyl)phenyl]benzamide](/img/structure/B309272.png)
![Ethyl 5-[(4-chlorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309274.png)
![Ethyl 4-[(4-chlorobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B309275.png)
![Methyl 5-[(4-chlorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309276.png)
![4-[(4-chlorobenzoyl)amino]-N-(2,4-dimethylphenyl)benzamide](/img/structure/B309277.png)
![Propyl 5-[(4-chlorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309281.png)
![4-chloro-N-(2-phenylethyl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309284.png)